molecular formula C13H12FNO B156679 Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- CAS No. 10016-14-5

Acetamide, 2-fluoro-N-methyl-N-2-naphthyl-

Katalognummer B156679
CAS-Nummer: 10016-14-5
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: AROYZVZZFOZZRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- (AFN) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. AFN is a derivative of N-methylacetamide and has a fluorine atom and naphthyl group attached to the nitrogen atom.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been studied extensively in scientific research due to its potential applications in various fields. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to have antimicrobial properties and has been tested against various bacteria and fungi. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been used as a ligand in metal-catalyzed reactions and has been shown to be an effective catalyst in various reactions.

Wirkmechanismus

The mechanism of action of Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been shown to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication and repair.

Biochemische Und Physiologische Effekte

Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to have various biochemical and physiological effects, including antimicrobial activity, inhibition of cancer cell growth, and inhibition of enzyme activity. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be easily synthesized using various methods and is stable under various conditions. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be modified to create derivatives with different properties. However, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- also has limitations, including its potential toxicity and limited solubility in water.

Zukünftige Richtungen

There are several future directions for Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- research, including further studies on its mechanism of action, optimization of its antimicrobial and anticancer properties, and development of derivatives with improved properties. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be studied for its potential use in other fields, such as catalysis and materials science. Overall, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has great potential for various applications and warrants further investigation.

Synthesemethoden

Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be synthesized using various methods, including the reaction of N-methylacetamide with 2-fluoronaphthalene in the presence of a base such as potassium carbonate or sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires heating to a high temperature. The resulting product is then purified using column chromatography or recrystallization.

Eigenschaften

CAS-Nummer

10016-14-5

Produktname

Acetamide, 2-fluoro-N-methyl-N-2-naphthyl-

Molekularformel

C13H12FNO

Molekulargewicht

217.24 g/mol

IUPAC-Name

2-fluoro-N-methyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C13H12FNO/c1-15(13(16)9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3

InChI-Schlüssel

AROYZVZZFOZZRA-UHFFFAOYSA-N

SMILES

CN(C1=CC2=CC=CC=C2C=C1)C(=O)CF

Kanonische SMILES

CN(C1=CC2=CC=CC=C2C=C1)C(=O)CF

Andere CAS-Nummern

10016-14-5

Synonyme

2-Fluoro-N-methyl-N-(2-naphtyl)acetamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.